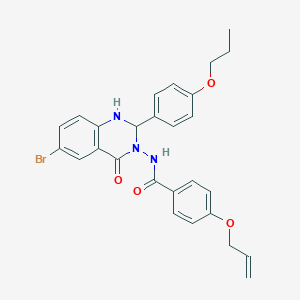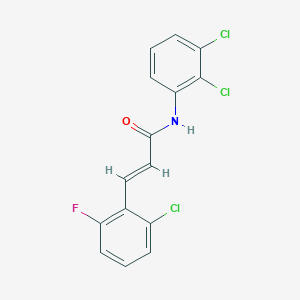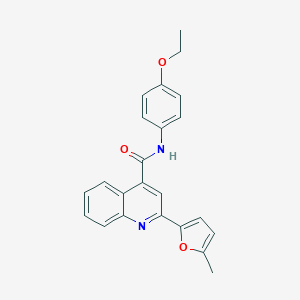![molecular formula C26H20N2O7S B330205 DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B330205.png)
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. It features a quinoline core, a benzodioxole moiety, and a thiophene ring, making it a unique molecule with diverse chemical properties.
準備方法
The synthesis of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the quinoline and benzodioxole units, followed by their coupling with the thiophene ring. Common synthetic routes include:
Formation of Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Benzodioxole Formation: Typically synthesized via the cyclization of catechol derivatives with formaldehyde.
Coupling Reactions: The quinoline and benzodioxole units are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The thiophene ring is introduced through a series of condensation reactions, followed by esterification to form the final dimethyl ester product.
化学反応の分析
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole and thiophene rings, introducing various functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
科学的研究の応用
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By modulating these targets, the compound can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation.
類似化合物との比較
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds:
Similar Compounds: Compounds like DIMETHYL 5-((1,3-BENZODIOXOL-5-YLMETHYLENE)AMINO)ISOPHTHALATE and other quinoline derivatives.
Uniqueness: The presence of the benzodioxole and thiophene rings in the same molecule provides unique electronic and steric properties, making it distinct from other quinoline-based compounds.
特性
分子式 |
C26H20N2O7S |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
dimethyl 5-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C26H20N2O7S/c1-13-21(25(30)32-2)24(36-22(13)26(31)33-3)28-23(29)16-11-18(27-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)35-12-34-19/h4-11H,12H2,1-3H3,(H,28,29) |
InChIキー |
PDYQVOOFGNUOHL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B330122.png)
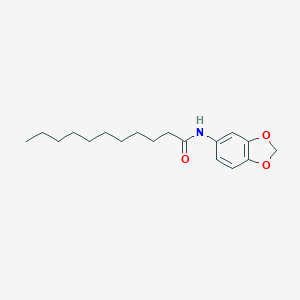
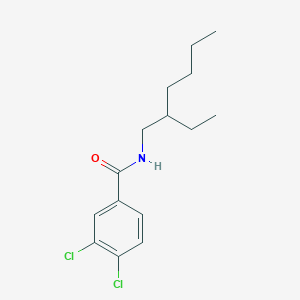
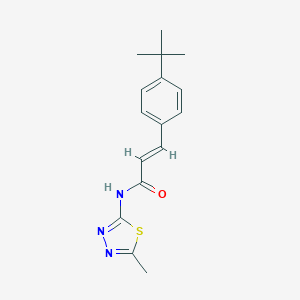
![2-(benzyloxy)-N-(6-bromo-2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B330127.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B330129.png)
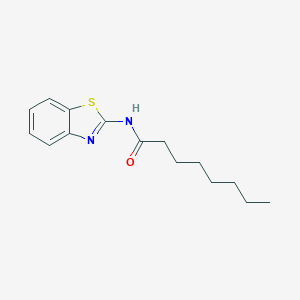
![N-(4-oxo-2-[4-(pentyloxy)phenyl]-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B330139.png)
![Methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B330140.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330141.png)
![2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330142.png)
